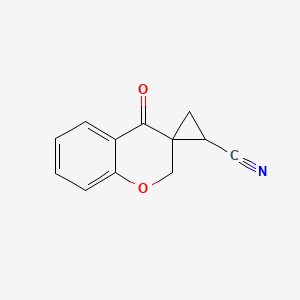![molecular formula C18H16F3N3O3S B3036935 [1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl] N,N-dimethylsulfamate CAS No. 400086-70-6](/img/structure/B3036935.png)
[1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl] N,N-dimethylsulfamate
Vue d'ensemble
Description
“[1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl] N,N-dimethylsulfamate” is a versatile chemical compound used in diverse scientific research fields due to its unique properties and potential applications. It consists of a pyrazole moiety embedded with two phenyl rings .
Synthesis Analysis
The synthesis of this compound involves the use of derivatives embedded with electron-donating and electron-withdrawing groups . The structure of the compounds is characterized by IR, 1H NMR spectroscopic methods, and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole system with two phenyl rings and a trifluoromethyl group . The structure is further characterized by the presence of a sulfonamide group.Chemical Reactions Analysis
The structure-activity relationship (SAR) study reveals that the derivatives embedded with electron-donating and electron-withdrawing groups exhibited more potential cytotoxic activity compared to the standard .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, molecular weight, and potentially its melting point, boiling point, and density .Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Yalazan et al. (2019) focused on synthesizing and characterizing new compounds related to [1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl] N,N-dimethylsulfamate. This involved exploring the photochemical properties of zinc(II) and magnesium(II) phthalocyanines containing similar pyrazol units, indicating potential applications in photochemistry and materials science (Yalazan et al., 2019).
Antimicrobial Evaluation
- Chundawat et al. (2016) reported the strategic synthesis of compounds featuring 1,5-diphenylpyrazol-4-yl units and evaluated their in vitro antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents (Chundawat et al., 2016).
Antiviral Activity
- Tantawy et al. (2012) synthesized a series of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives and evaluated their in vitro antiviral activity against herpes simplex virus. This suggests potential applications in antiviral drug development (Tantawy et al., 2012).
Antioxidant and Antimicrobial Activity
- Bonacorso et al. (2015) described the synthesis of novel pyridines containing 1H-pyrazol-1-yl units, similar in structure to the compound . These compounds showed significant antioxidant activity and antimicrobial effects against various fungi and yeasts, indicating potential applications in pharmaceuticals (Bonacorso et al., 2015).
Catalytic Applications
- Yang et al. (2012) investigated multidentate nitrogen ligands similar to this compound for their use in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. This suggests potential applications in catalysis and organic synthesis (Yang et al., 2012).
Electrochemical Synthesis
- Zandi et al. (2021) explored the electrocatalyzed N–N coupling and ring cleavage reaction of pyrazoles, leading to the synthesis of new heterocyclic compounds. This research indicates potential uses in electro-organic synthesis (Zandi et al., 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl] N,N-dimethylsulfamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3S/c1-23(2)28(25,26)27-16-15(13-9-5-3-6-10-13)24(14-11-7-4-8-12-14)22-17(16)18(19,20)21/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYFTKZGKOHMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(N(N=C1C(F)(F)F)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-[(2-methoxyphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3036852.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(5-methylpyridin-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B3036853.png)


![4-chlorophenyl 1-[2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinyl]ethyl ether](/img/structure/B3036857.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-methylbenzenecarboxylate](/img/structure/B3036858.png)
![4-[(benzyloxy)methyl]-1-phenyl-1H-1,2,3-triazole](/img/structure/B3036859.png)
![2,4-difluoro-N-[[5-(4-fluorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]aniline](/img/structure/B3036864.png)
![3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-ethyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazole](/img/structure/B3036865.png)
![2-(4-Chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole](/img/structure/B3036866.png)
![4-[5-[(2,6-Dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-2-(3,4-dimethoxyphenyl)-1,3-thiazole](/img/structure/B3036867.png)

![Diethyl 2-hydroxy-6-[2-(2-thienylsulfonyl)hydrazino]-3,5-pyridinedicarboxylate](/img/structure/B3036870.png)
![4-{[2-(Dimethylamino)-5-methoxy-4-pyrimidinyl]oxy}benzenecarbonitrile](/img/structure/B3036872.png)